molecular formula C13H17NO5 B1275800 N-Boc-4-Hydroxyphenyl-DL-glycine CAS No. 53249-34-6

N-Boc-4-Hydroxyphenyl-DL-glycine

Cat. No. B1275800
CAS RN: 53249-34-6
M. Wt: 267.28 g/mol
InChI Key: LRWJRIFKJPPAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-4-Hydroxyphenyl-DL-glycine is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a 4-hydroxyphenyl group. This compound is of interest in the synthesis of peptides and as a building block in organic and medicinal chemistry due to its protected amino functionality and the presence of a phenolic hydroxyl group.

Synthesis Analysis

The synthesis of N-Boc-4-Hydroxyphenyl-DL-glycine derivatives can be achieved through various synthetic routes. One approach involves the reaction of Diethyl N-Boc-iminomalonate with organomagnesium reagents to afford substituted aryl N-Boc-aminomalonates, which upon hydrolysis produce arylglycines . Another method includes the synthesis of N-(Boc)-L-(2-Bromoallyl)-glycine from diethylacetamidomalonate and 2,3-dibromopropene in a one-pot procedure, which can be further elaborated to various unnatural amino acids .

Molecular Structure Analysis

The molecular structure of N-Boc-4-Hydroxyphenyl-DL-glycine and its derivatives can be complex, with the potential for various stereocenters and geometric isomers. For instance, the synthesis of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH involves coupling N-Boc-L-Pro-dehydro-Phe to glycine, resulting in a peptide that adopts a β-turn II conformation stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

N-Boc-4-Hydroxyphenyl-DL-glycine can undergo a range of chemical reactions due to its functional groups. For example, O-Perfluoroalkylation of 4-hydroxyphenylglycine derivatives has been performed to prepare racemic N-Boc-4-difluoromethoxyphenylglycine under basic conditions . Additionally, the Boc group allows for the protection of the amino group during reactions, such as the allylation of aldehydes and imines, which can be promoted by polymer-supported sulfonamide of N-glycine .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-4-Hydroxyphenyl-DL-glycine derivatives are influenced by the protective Boc group and the hydroxyphenyl side chain. The Boc group increases the steric bulk and provides protection for the amino group, which is crucial for peptide synthesis. The hydroxyphenyl group can engage in hydrogen bonding and other interactions, affecting the solubility and reactivity of the compound. The synthesis of polypeptoids from N-substituted glycine N-thiocarboxyanhydrides, such as N-butylglycine NTA, demonstrates the potential for creating polymers with varying hydrophilic and hydrophobic properties .

Scientific Research Applications

  • Synthesis of Peptides and Amino Acid Derivatives :

    • N-Boc amino acids, including derivatives of N-Boc-4-Hydroxyphenyl-DL-glycine, are commonly used in the synthesis of peptides and amino acid derivatives. They play a crucial role in native chemical ligation, a process important for the synthesis of complex peptides and proteins (Crich & Banerjee, 2007).
    • The compound has also been involved in the study of N-carbamoyl-amino acids and their occurrence in nature, as evidenced by its isolation from broad-bean leaves (Eagles et al., 1971).
  • Development of Peptide Analogues :

    • Research has demonstrated the use of N-Boc protected amino acids in the creation of novel peptide analogs. These analogs have implications in understanding protein structure and function (Breuer et al., 1991).
  • Applications in Organic Synthesis :

    • N-Boc-4-Hydroxyphenyl-DL-glycine has been used in various organic synthesis processes. For example, it's involved in allylation reactions, which are pivotal in the synthesis of complex organic molecules (Li & Zhao, 2006).
    • It also serves as an intermediate in the synthesis of optically active unnatural amino acids, highlighting its role in stereoselective synthesis (Leanna & Morton, 1993).
  • Biomedical Research :

    • There's evidence of its use in biomedical research, such as in the study of collagen degradation and the role of amino acids like glycine in this process (Kato et al., 1992).

properties

IUPAC Name

2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWJRIFKJPPAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400562
Record name N-Boc-4-Hydroxyphenyl-DL-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-Hydroxyphenyl-DL-glycine

CAS RN

53249-34-6
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53249-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-4-Hydroxyphenyl-DL-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53249-34-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 0.5 g. (1.5 mmol.) of N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester in 20 ml. of methanol and 30 ml. of 5% aqueous sodium carbonate was heated at reflux for 30 minutes. The solvent was removed in vacuo and the aqueous residue was extracted with ethyl acetate. The aqueous phase was acidified to pH 3.0 with phosphoric acid and again extracted with ethyl acetate. The extract was dried (Na2SO4) and concentrated to give N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine, m.p. 112°-114° (methanol-water).
Name
N-t-butoxycarbonyl-2-(4-hydroxyphenyl)glycine n-butyl ester
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.